molecular formula C33H40O18 B12393242 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B12393242
M. Wt: 724.7 g/mol
InChI Key: QBYFCXBVWQQXFH-VYMNARMYSA-N
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Description

The compound 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one is a complex organic molecule It features multiple hydroxyl groups and a chromen-4-one core, which is a characteristic structure in many bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophilic substitution using reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromen-4-one core would yield dihydro derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with a similar chromen-4-one core.

    Kaempferol: Another flavonoid with hydroxyl groups at different positions.

    Myricetin: Contains additional hydroxyl groups compared to the compound .

Uniqueness

What sets this compound apart is its specific arrangement of hydroxyl groups and glycosylation pattern, which can influence its solubility, stability, and biological activity. This unique structure may confer distinct advantages in certain applications, such as enhanced bioavailability or targeted therapeutic effects.

Properties

Molecular Formula

C33H40O18

Molecular Weight

724.7 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O18/c1-12-23(37)26(40)29(43)31(47-12)46-11-21-25(39)27(41)30(51-32-28(42)24(38)18(36)10-45-32)33(50-21)48-15-7-16(34)22-17(35)9-19(49-20(22)8-15)13-3-5-14(44-2)6-4-13/h3-9,12,18,21,23-34,36-43H,10-11H2,1-2H3/t12-,18+,21+,23-,24-,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1

InChI Key

QBYFCXBVWQQXFH-VYMNARMYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O

Origin of Product

United States

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